molecular formula C6H14ClNO B1352083 N-Cyclohexylhydroxylamine hydrochloride CAS No. 25100-12-3

N-Cyclohexylhydroxylamine hydrochloride

Cat. No. B1352083
CAS RN: 25100-12-3
M. Wt: 151.63 g/mol
InChI Key: SSVAHXZUFFSFER-UHFFFAOYSA-N
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Description

N-Cyclohexylhydroxylamine hydrochloride is a chemical compound with the linear formula C6H11NHOH · HCl . It is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It also acts as a hydroxylamination reagent for allyl esters .


Synthesis Analysis

N-Cyclohexylhydroxylamine hydrochloride is used in the synthesis of various compounds. For instance, it is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It is also used in the preparation of N-cyclohexyl nitrone by reaction with aldehyde .


Molecular Structure Analysis

The molecular formula of N-Cyclohexylhydroxylamine hydrochloride is C6H14ClNO . The molecular weight is 151.63 g/mol .


Chemical Reactions Analysis

N-Cyclohexylhydroxylamine hydrochloride is used in various chemical reactions. It is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . It is also used in the preparation of N-cyclohexyl nitrone by reaction with aldehyde .


Physical And Chemical Properties Analysis

N-Cyclohexylhydroxylamine hydrochloride is a solid substance . The melting point is 166-171 °C for the hydrochloride salt and 139-140 °C for the free hydroxylamine . It is stored at a temperature of -20°C .

Scientific Research Applications

Metabolism in Different Species

A study on the metabolites of cyclohexylamine in humans and certain animals found that cyclohexylamine is largely excreted unchanged in rats, guinea pigs, and humans, with only a small percentage being metabolized. In rabbits, about two-thirds of the dose is excreted unchanged, with about 30% metabolized. The study identified various metabolites in different species, indicating the diverse metabolic pathways of cyclohexylamine and its derivatives (Renwick & Williams, 1972).

Cytotoxic Evaluation

Another study focused on the synthesis and cytotoxic evaluation of certain cyclohexanone oximes and related compounds, including those derived from the reaction of cyclohexanone with hydroxylamine hydrochloride. These compounds demonstrated selective toxicity toward various groups of tumors in an in vitro screen conducted by the National Cancer Institute, indicating potential applications in cancer research (Dimmock et al., 1992).

Reactions with Isocyanides

The reactions of isocyanides with hydroxylamine have been investigated, showing that cyclohexyl isocyanides afford N-cyclohexylurea when treated with hydroxylamine hydrochloride. This study provides insights into the chemical reactivity and potential synthetic applications of N-cyclohexylhydroxylamine hydrochloride (OkanoMasaya & OdaRyohei, 1963).

Chromosome Aberrations

Research on hydroxylamine hydrochloride, including N-cyclohexylhydroxylamine hydrochloride, has also explored its effects on chromosomes. A study tested its impact on Vicia faba primary root-tips, where it induced chromatid inter and intra-changes, suggesting potential genotoxic effects that could be relevant for understanding its safety and environmental impact (Jana, Prasad, & Moutschen, 1974).

Complex Formation Studies

The complex formation of cucurbit[6]uril with cyclohexylmethylamine hydrochloride in aqueous solution was studied, showing the influence of different salts on complex formation. This research could have implications for understanding the molecular interactions and stability of N-cyclohexylhydroxylamine hydrochloride complexes in various conditions (Buschmann, Mutihac, & Schollmeyer, 2008).

Safety And Hazards

N-Cyclohexylhydroxylamine hydrochloride is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-cyclohexylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVAHXZUFFSFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179788
Record name N-Cyclohexylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylhydroxylamine hydrochloride

CAS RN

25100-12-3
Record name Cyclohexanamine, N-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25100-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexylhydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexylhydroxylamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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